molecular formula C21H30O11 B12299149 4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1-->6)-beta-D-glucoside

4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1-->6)-beta-D-glucoside

Cat. No.: B12299149
M. Wt: 458.5 g/mol
InChI Key: PCNDZKRTANOUCK-UHFFFAOYSA-N
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Description

4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside is a glycoside compound. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule. This compound is likely to be found in certain plants and may have various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycosides like 4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside typically involves the glycosylation of the aglycone (non-sugar part) with a sugar donor. This can be achieved through chemical or enzymatic methods. Chemical glycosylation often uses glycosyl halides or glycosyl trichloroacetimidates as donors, with catalysts such as silver salts or Lewis acids.

Industrial Production Methods

Industrial production of glycosides may involve extraction from natural sources or large-scale chemical synthesis. Extraction involves isolating the compound from plant materials using solvents, followed by purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Glycosides can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into the sugar and aglycone components in the presence of acids or enzymes.

    Oxidation and Reduction: Modifying the aglycone or sugar moiety.

    Substitution: Replacing functional groups on the aglycone.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride.

Major Products

The major products depend on the specific reaction but typically include modified glycosides or the separated sugar and aglycone components.

Scientific Research Applications

Chemistry

Glycosides are studied for their chemical properties and potential as building blocks for more complex molecules.

Biology

They are investigated for their roles in plant metabolism and defense mechanisms.

Medicine

Some glycosides have therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Glycosides are used in the food industry as sweeteners and in cosmetics for their beneficial properties.

Mechanism of Action

The mechanism of action of glycosides involves their interaction with biological molecules. They may bind to specific receptors or enzymes, altering cellular processes. The sugar moiety can influence the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-2-methoxyphenol (Eugenol): The aglycone part of the glycoside.

    Other Glycosides: Compounds like salicin or arbutin, which also have sugar moieties attached to different aglycones.

Uniqueness

The uniqueness of 4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside lies in its specific structure, which may confer unique biological activities or chemical properties compared to other glycosides.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C21H30O11

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C21H30O11/c1-3-4-11-5-6-12(13(7-11)28-2)31-19-17(25)16(24)15(23)14(32-19)8-29-20-18(26)21(27,9-22)10-30-20/h3,5-7,14-20,22-27H,1,4,8-10H2,2H3

InChI Key

PCNDZKRTANOUCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O

Origin of Product

United States

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